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Compound of Interest

Compound Name:
4-Bromo-1-

(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B597283 Get Quote

InChI Key: QDGAEYSYYWYJHX-UHFFFAOYSA-N

This in-depth technical guide provides comprehensive information on 4-Bromo-1-
(cyclopropylmethyl)-1H-pyrazole for researchers, scientists, and professionals in drug

development. The guide covers its physicochemical properties, a detailed experimental

protocol for its synthesis, and the broader biological context of bromo-pyrazole derivatives.

Physicochemical and Safety Data
While extensive experimental data for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is not

widely available in public literature, the following information has been compiled from supplier

data and computational predictions. It is recommended that users independently verify these

properties.
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Property Value Source

Molecular Formula C₇H₉BrN₂ [1]

Molecular Weight 201.067 g/mol [1]

Physical Form Liquid [2]

Purity 96% [2]

Storage Conditions Sealed in dry, 2-8°C [2]

InChI Key
QDGAEYSYYWYJHX-

UHFFFAOYSA-N
[1][2]

Safety Information:

Hazard Class Description

Signal Word Warning

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H320 (Causes eye irritation),

H335 (May cause respiratory irritation)

Precautionary Statements
P261, P280, P301+P312, P302+P352,

P305+P351+P338

This data is based on supplier safety information and should be used as a guide. A full safety

data sheet (SDS) should be consulted before handling.

Data for Structurally Related Analogs
For comparative purposes and to provide further context for researchers, the following tables

summarize the experimental data for two closely related structural analogs: 4-Bromo-1-

cyclopropyl-1H-pyrazole and 4-Bromo-1-methyl-1H-pyrazole.

Table 1: Physicochemical Properties of 4-Bromo-1-cyclopropyl-1H-pyrazole
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Property Value

Molecular Formula C₆H₇BrN₂

Molecular Weight 187.04 g/mol

Physical Form Liquid

Purity >97%

Note: This information is compiled from chemical supplier and database entries.

Table 2: Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazole

Property Value

Molecular Formula C₄H₅BrN₂

Molecular Weight 161.00 g/mol

Physical Form Liquid

Boiling Point 185-188 °C at 760 mmHg

Density 1.558 g/mL at 25 °C

Refractive Index (n20/D) 1.531

Note: This information is compiled from chemical supplier and database entries.

Experimental Protocols
Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-
pyrazole[1]
This protocol outlines a common method for the N-alkylation of 4-bromo-1H-pyrazole.

Materials:

4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)
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Potassium carbonate (K₂CO₃) (0.19 g, 1.36 mmol, 2 eq.)

(Bromomethyl)cyclopropane (92 mg, 0.68 mmol, 1 eq.)

Dimethylformamide (DMF) (20 ml)

Procedure:

To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and

(bromomethyl)cyclopropane.

Stir the reaction mixture at room temperature for 4 hours.

Upon completion, quench the reaction mixture.

Perform an extraction as detailed in related standard procedures.

Distill off the solvent to afford the crude product (0.15 g).

Workflow Diagram:
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Synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole
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Caption: Synthetic workflow for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole.

Biological and Pharmaceutical Context
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While specific biological activity for 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole has not

been documented in readily available literature, the 4-bromo-1H-pyrazole scaffold is of

significant interest in pharmaceutical research.

Derivatives of 4-bromo-1H-pyrazole are key intermediates in the synthesis of a wide range of

biologically active compounds. The bromine atom provides a reactive handle for various cross-

coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the

introduction of diverse functional groups to modulate the pharmacological properties of the final

molecules.

Pyrazole derivatives, in general, have shown a broad spectrum of biological activities, including

anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4][5] The parent

compound, 4-bromo-1H-pyrazole, has been identified as an inhibitor of liver alcohol

dehydrogenase, suggesting potential applications in research related to alcohol metabolism

disorders. Furthermore, it has been utilized in mutagenicity studies, highlighting its role in the

toxicological assessment of new chemical entities.

A patent search reveals that 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is mentioned in

patents related to the synthesis of novel compounds, indicating its use as a building block in

the development of new chemical entities, potentially for therapeutic applications.[1]

Given the established importance of the bromo-pyrazole moiety, 4-Bromo-1-
(cyclopropylmethyl)-1H-pyrazole represents a valuable intermediate for the synthesis of

novel compounds with potential therapeutic applications. Further research is warranted to

elucidate the specific biological activities of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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